molecular formula C18H18N2O2 B7476175 2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide

2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B7476175
M. Wt: 294.3 g/mol
InChI Key: CSHMVPCJQLDUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the development of various diseases. This compound has been found to exhibit a high degree of selectivity towards specific enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can effectively reduce inflammation and pain in animal models. It has also been found to exhibit significant anticancer properties, with the potential to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide in lab experiments is its high degree of selectivity towards specific enzymes. This makes it a promising candidate for the development of targeted therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide. One potential avenue of research is the development of targeted therapies for specific diseases using this compound. Another potential direction is the investigation of the potential use of 2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves the reaction of 2-aminobenzamide with 2-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide as the final product.

Scientific Research Applications

2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anticancer properties. Studies have also shown that this compound has the potential to act as a potent inhibitor of certain enzymes that play a crucial role in the development of various diseases.

properties

IUPAC Name

2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-7-2-3-8-14(13)18(22)19-15-9-4-5-10-16(15)20-12-6-11-17(20)21/h2-5,7-10H,6,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHMVPCJQLDUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.